(3S)-N-methylpiperidin-3-amine dihydrochloride

Vue d'ensemble

Description

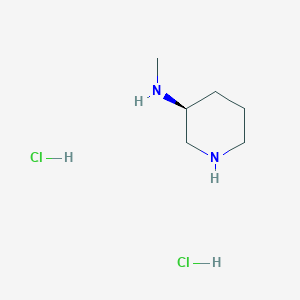

(3S)-N-methylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-methylpiperidin-3-amine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring.

Methylation: The nitrogen atom in the piperidine ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate.

Amine Formation: The methylated piperidine is then converted to the amine form through a series of reactions involving reductive amination.

Dihydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:

Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.

Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(3S)-N-methylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The compound can undergo substitution reactions where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted piperidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CHClN

- Molecular Weight : 187.11 g/mol

- CAS Number : 2059911-77-0

- Appearance : Crystalline powder, white to off-white color

- Solubility : Slightly soluble in water and acetonitrile

This compound's piperidine structure allows it to interact with various biological targets, making it a versatile building block in drug development.

Medicinal Chemistry

(3S)-N-methylpiperidin-3-amine dihydrochloride is primarily investigated for its potential therapeutic applications:

- Neurological Disorders : The compound has shown promise in treating conditions like Alzheimer's disease due to its ability to inhibit cholinesterases, thereby enhancing cholinergic signaling. This mechanism is critical for improving cognitive function.

- Cancer Therapy : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential use in anticancer therapies .

The biological activity of this compound is mediated through its interactions with specific receptors and enzymes:

- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing physiological responses. Notably, it has been studied for its interaction with muscarinic acetylcholine receptors.

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play vital roles in neurotransmitter regulation.

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its chiral nature allows for the production of specific enantiomers that are crucial in drug formulation.

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of this compound in various contexts:

- Cognitive Enhancement : A study demonstrated that this compound could significantly improve memory retention in animal models by inhibiting cholinesterases.

- Anticancer Properties : In vitro studies revealed that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, leading to increased interest in its development as a therapeutic agent .

- Central Nervous System Applications : Due to its ability to cross the blood-brain barrier effectively, this compound is being explored for treatments targeting CNS disorders such as depression and anxiety.

Mécanisme D'action

The mechanism of action of (3S)-N-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A basic structure similar to (3S)-N-methylpiperidin-3-amine dihydrochloride but without the methyl and amine groups.

N-methylpiperidine: Similar to this compound but lacks the amine group.

Piperidin-3-amine: Similar but without the N-methyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both the N-methyl and amine groups. This combination of features imparts distinct chemical and biological properties, making it valuable in various applications.

Activité Biologique

(3S)-N-methylpiperidin-3-amine dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by its piperidine core, which plays a crucial role in its biological interactions. The piperidine ring structure allows for various substitutions that can enhance its pharmacological properties. The chemical formula is , and it possesses two hydrochloride groups, which may influence its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that piperidine derivatives can act as ligands for muscarinic acetylcholine receptors, which are involved in numerous physiological processes including cognition and memory . Additionally, these compounds have shown potential in inhibiting enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. A study highlighted the importance of specific functional groups attached to the piperidine ring that enhance binding affinity to target proteins such as BCL6, a protein implicated in cancer progression . The presence of polar substituents has been shown to significantly improve binding affinity and biological activity.

Table 1: Structure-Activity Relationships of Piperidine Derivatives

| Compound | Binding Affinity (nM) | Biological Activity | Reference |

|---|---|---|---|

| CCT373566 | 2.2 | BCL6 Inhibition | |

| CCT373567 | 2.9 | Low Activity | |

| Compound X | TBD | TBD |

Pharmacokinetics

Pharmacokinetic studies reveal that the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound are influenced by its chemical structure. The compound exhibits moderate clearance rates in animal models, indicating potential for sustained therapeutic effects . Its oral bioavailability remains a critical consideration for therapeutic applications.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 70 |

| Volume of Distribution | Moderate |

| Oral Bioavailability | Low |

Cancer Therapy

Research indicates that this compound may have applications in cancer therapy through its action on BCL6 and other oncogenic pathways. It has been shown to induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent .

Neurological Disorders

The compound's interaction with cholinergic systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase could enhance acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies

- Cancer Cell Line Study : A study demonstrated that treatment with this compound resulted in significant apoptosis in FaDu hypopharyngeal tumor cells compared to control groups .

- Alzheimer's Disease Model : In an Alzheimer’s disease model, the compound showed improved cognitive performance associated with enhanced cholinergic activity .

Propriétés

IUPAC Name |

(3S)-N-methylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-7-6-3-2-4-8-5-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXIRMPBAHTVNL-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.